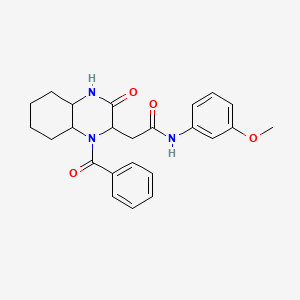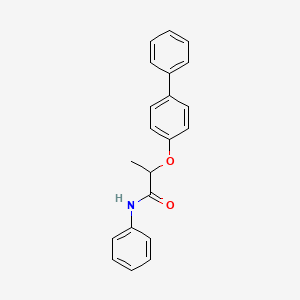![molecular formula C17H20N2O5S B4177039 N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177039.png)
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
Overview
Description
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as MNSA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNSA is a member of the sulfonamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide inhibits the activity of CAIX by binding to its active site. CAIX plays a crucial role in regulating the pH of cancer cells, which is essential for their survival and proliferation. By inhibiting CAIX activity, N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide disrupts this pH regulation, leading to a decrease in tumor growth and metastasis. N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide also inhibits the activity of other enzymes such as carbonic anhydrase II and IV, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of CAIX and other enzymes, N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide also inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis. N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. This makes it ideal for use in biochemical and pharmacological studies. However, N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not yet known. Further research is needed to fully understand the safety and efficacy of N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide.
Future Directions
There are several future directions for research on N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide. One area of research is to further investigate its potential applications in cancer treatment. This includes studying its effects on various types of cancer cells and its potential use in combination with other anti-cancer drugs. Another area of research is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. This includes studying its effects on immune cells and its potential use in combination with other anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide and its potential side effects.
Scientific Research Applications
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is its ability to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to a decrease in tumor growth and metastasis. N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12(17(20)18-13-5-4-6-15(11-13)24-3)19-25(21,22)16-9-7-14(23-2)8-10-16/h4-12,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYTZYNDLVRPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[2-hydroxy-3-(4-propionylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4176968.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4176976.png)
![2-(3-chlorophenyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4176983.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4176990.png)
![4-tert-butyl-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B4176994.png)

![N-[2-(cyclohexylthio)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4177016.png)



![5-(3-methoxyphenyl)-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177059.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4177065.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177072.png)
![4-[(3-methoxypropyl)amino]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B4177079.png)